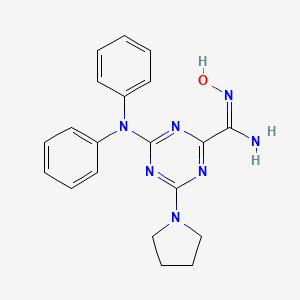
4-(diphenylamino)-N'-hydroxy-6-pyrrolidin-1-yl-1,3,5-triazine-2-carboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(diphenylamino)-N'-hydroxy-6-pyrrolidin-1-yl-1,3,5-triazine-2-carboximidamide, also known as PHA-793887, is a small molecule inhibitor of cyclin-dependent kinase (CDK) 2 and CDK9. CDKs are essential regulators of the cell cycle and transcription, making them attractive targets for cancer therapy. PHA-793887 has shown promise as an anticancer agent in preclinical studies, and its mechanism of action and potential applications have been the subject of scientific research.
Mecanismo De Acción
4-(diphenylamino)-N'-hydroxy-6-pyrrolidin-1-yl-1,3,5-triazine-2-carboximidamide inhibits CDK2 and CDK9, which are involved in the regulation of the cell cycle and transcription, respectively. By inhibiting these kinases, 4-(diphenylamino)-N'-hydroxy-6-pyrrolidin-1-yl-1,3,5-triazine-2-carboximidamide can induce cell cycle arrest and apoptosis in cancer cells. Additionally, 4-(diphenylamino)-N'-hydroxy-6-pyrrolidin-1-yl-1,3,5-triazine-2-carboximidamide has been shown to inhibit the phosphorylation of RNA polymerase II, which is necessary for transcription. This inhibition can lead to the downregulation of genes involved in cell proliferation and survival.
Biochemical and Physiological Effects
In addition to its effects on cancer cells, 4-(diphenylamino)-N'-hydroxy-6-pyrrolidin-1-yl-1,3,5-triazine-2-carboximidamide has been shown to have other biochemical and physiological effects. It has been shown to inhibit the replication of hepatitis C virus (HCV) by targeting the NS5B polymerase. 4-(diphenylamino)-N'-hydroxy-6-pyrrolidin-1-yl-1,3,5-triazine-2-carboximidamide has also been shown to inhibit the growth of Trypanosoma cruzi, the parasite that causes Chagas disease. In animal studies, 4-(diphenylamino)-N'-hydroxy-6-pyrrolidin-1-yl-1,3,5-triazine-2-carboximidamide has been shown to have favorable pharmacokinetics, with good oral bioavailability and a long half-life.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(diphenylamino)-N'-hydroxy-6-pyrrolidin-1-yl-1,3,5-triazine-2-carboximidamide has several advantages for laboratory experiments. It has been synthesized by multiple research groups, and its synthesis method has been well-established. It has demonstrated activity against a variety of cancer cell lines and has shown synergy with other anticancer agents. Additionally, it has been shown to have favorable pharmacokinetics in animal studies.
One limitation of 4-(diphenylamino)-N'-hydroxy-6-pyrrolidin-1-yl-1,3,5-triazine-2-carboximidamide is its selectivity for CDK2 and CDK9. While this selectivity may make it a more targeted anticancer agent, it may also limit its potential applications. Additionally, more research is needed to determine the optimal dosing and administration of 4-(diphenylamino)-N'-hydroxy-6-pyrrolidin-1-yl-1,3,5-triazine-2-carboximidamide in humans.
Direcciones Futuras
There are several future directions for research on 4-(diphenylamino)-N'-hydroxy-6-pyrrolidin-1-yl-1,3,5-triazine-2-carboximidamide. One area of interest is its potential as a combination therapy with other anticancer agents. It has shown synergy with paclitaxel and gemcitabine, and further research could identify other agents with which it may be combined for increased efficacy.
Another area of interest is the development of 4-(diphenylamino)-N'-hydroxy-6-pyrrolidin-1-yl-1,3,5-triazine-2-carboximidamide analogs with improved selectivity and potency. While 4-(diphenylamino)-N'-hydroxy-6-pyrrolidin-1-yl-1,3,5-triazine-2-carboximidamide has shown promising activity against cancer cells, its selectivity for CDK2 and CDK9 may limit its potential applications. Analog development could lead to compounds with improved selectivity for specific CDKs or other targets.
Finally, more research is needed to determine the optimal dosing and administration of 4-(diphenylamino)-N'-hydroxy-6-pyrrolidin-1-yl-1,3,5-triazine-2-carboximidamide in humans. Clinical trials are needed to evaluate its safety and efficacy in cancer patients and to determine the most effective dosing regimen.
Métodos De Síntesis
The synthesis of 4-(diphenylamino)-N'-hydroxy-6-pyrrolidin-1-yl-1,3,5-triazine-2-carboximidamide involves several steps, including the reaction of 4,6-dichloro-5-nitropyrimidine with diphenylamine to form 4-(diphenylamino)-6-chloro-5-nitropyrimidine. This compound is then reacted with pyrrolidine and hydroxylamine to yield 4-(diphenylamino)-N'-hydroxy-6-pyrrolidin-1-yl-1,3,5-triazine-2-carboximidamide. The synthesis method has been described in detail in scientific literature, and the compound has been synthesized by multiple research groups.
Aplicaciones Científicas De Investigación
4-(diphenylamino)-N'-hydroxy-6-pyrrolidin-1-yl-1,3,5-triazine-2-carboximidamide has been studied for its potential as an anticancer agent. CDK inhibitors have shown promise in cancer therapy due to their ability to arrest the cell cycle and induce apoptosis in cancer cells. In preclinical studies, 4-(diphenylamino)-N'-hydroxy-6-pyrrolidin-1-yl-1,3,5-triazine-2-carboximidamide has demonstrated activity against a variety of cancer cell lines, including breast, colon, and lung cancer. It has also shown synergy with other anticancer agents, such as paclitaxel and gemcitabine.
Propiedades
IUPAC Name |
N'-hydroxy-4-(N-phenylanilino)-6-pyrrolidin-1-yl-1,3,5-triazine-2-carboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N7O/c21-17(25-28)18-22-19(26-13-7-8-14-26)24-20(23-18)27(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-6,9-12,28H,7-8,13-14H2,(H2,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFIBKKCZVMHTRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=NC(=N2)C(=NO)N)N(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)C2=NC(=NC(=N2)/C(=N\O)/N)N(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(diphenylamino)-N'-hydroxy-6-pyrrolidin-1-yl-1,3,5-triazine-2-carboximidamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

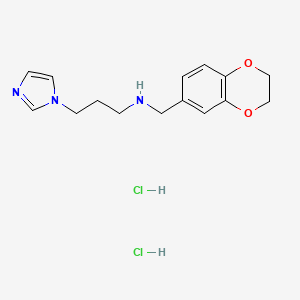
![N-(4-fluorobenzyl)-3-{1-[(6-methyl-3-pyridinyl)carbonyl]-4-piperidinyl}propanamide](/img/structure/B6086240.png)
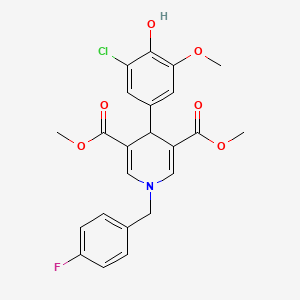
![3-({[4-(benzoylamino)phenyl]amino}sulfonyl)-4-methyl-N-phenylbenzamide](/img/structure/B6086251.png)
![1-phenyl-3-(2-pyridinyl)benzo[f]quinoline](/img/structure/B6086259.png)
![1-[benzyl(methyl)amino]-3-(2-methoxy-5-{[methyl(3-thienylmethyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6086266.png)
![2-chloro-5-[(cyclopentylamino)sulfonyl]benzamide](/img/structure/B6086269.png)
![3-(3,4-dimethoxyphenyl)-6-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B6086272.png)
![{2-[(4-{[(4-methylphenyl)sulfonyl]oxy}benzylidene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B6086274.png)
![1-(1-{[1-(isopropylsulfonyl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)ethanol](/img/structure/B6086284.png)
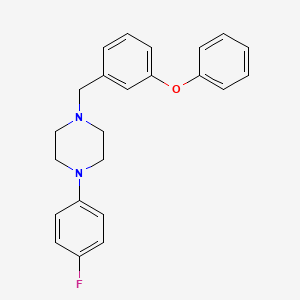
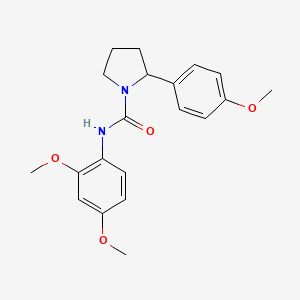
![N-[4-({[2-(2-furylmethylene)-4-oxo-1,3-thiazolidin-5-ylidene]amino}sulfonyl)phenyl]acetamide](/img/structure/B6086295.png)
![N-(1-benzyl-3-pyrrolidinyl)-3-{1-[3-(1H-pyrazol-1-yl)propanoyl]-4-piperidinyl}propanamide](/img/structure/B6086300.png)